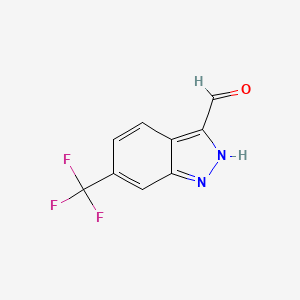

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Vue d'ensemble

Description

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a chemical compound that features a trifluoromethyl group (-CF3) attached to an indazole ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which is known for its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group to the indazole ring. One common method is the trifluoromethylation of indazoles using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

Reduction: 6-(Trifluoromethyl)-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its aldehyde functional group allows for various chemical transformations, including:

- Oxidation: To form carboxylic acids.

- Reduction: To generate alcohols.

- Substitution Reactions: With nucleophiles such as amines or thiols .

Research indicates potential biological activities, including:

- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Activities: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving specific molecular targets .

Medicinal Chemistry

The compound is being explored as a precursor for novel pharmaceuticals. Notable applications include:

- Drug Development: It is a key intermediate in synthesizing drugs targeting nicotinic acetylcholine receptors, which are implicated in neurological disorders like Alzheimer's disease and schizophrenia .

- Pharmacokinetic Improvement: Modifications of this compound can enhance drug delivery and efficacy due to its lipophilicity derived from the trifluoromethyl group .

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals: As an active ingredient in pesticides and herbicides due to its unique reactivity.

- Specialty Chemicals Production: Leveraged for creating fine chemicals with specific functional properties .

Case Study 1: Anticancer Research

A study investigated the anticancer potential of derivatives based on this compound, demonstrating significant inhibition of tumor growth in vitro. The mechanism was linked to the compound's ability to modulate enzyme activity involved in cell cycle regulation .

Case Study 2: Neurological Drug Development

Research focusing on indazole derivatives has shown promise in treating cognitive disorders. Compounds derived from this compound were tested for their ability to act as agonists at nicotinic receptors, revealing potential therapeutic benefits for Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde can be compared with other trifluoromethylated indazole derivatives, such as:

- 5-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

- 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

These compounds share similar structural features but differ in the position of the trifluoromethyl group on the indazole ring. The position of the trifluoromethyl group can significantly influence the compound’s reactivity, stability, and biological activity, making each derivative unique in its applications .

Activité Biologique

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

The chemical formula for this compound is , with a molecular weight of 220.14 g/mol. Its structure features a trifluoromethyl group which significantly influences its biological properties.

Research indicates that this compound exhibits various mechanisms of action across different biological targets:

- Inhibition of Enzymes : It has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites. Studies have shown that derivatives of this compound can achieve IC50 values lower than 0.03 μM against Plasmodium falciparum DHODH, indicating strong inhibitory activity .

- Antitumor Activity : The compound has demonstrated potential antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has shown inhibitory effects on kinases such as CHK1 and CDK2, with IC50 values in the nanomolar range .

Biological Activity Summary

The following table summarizes the biological activities and corresponding IC50 values for this compound and its derivatives:

Case Studies

Several studies have highlighted the efficacy of this compound in specific conditions:

- Antimalarial Studies : A clinical study demonstrated that derivatives of this compound effectively inhibited malaria parasite growth, showcasing both blood and liver stage activity, which is crucial for prophylactic treatments against malaria .

- Cancer Research : In vitro studies indicated that this compound could selectively inhibit cancer cell growth in various models, including those resistant to standard therapies. The structure-activity relationship studies revealed that modifications at the 4 and 6 positions of the indazole ring significantly enhanced its potency against specific targets .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the trifluoromethyl group at position 6 is vital for enhancing the lipophilicity and overall bioactivity of the molecule. Substituents at the indazole core also play a crucial role in modulating activity against different biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core. A two-step approach can be adapted from analogous indole derivatives (e.g., iodination followed by aldehyde introduction):

Iodination : Use iodine with oxidizing agents (e.g., HIO₃) in dichloromethane at 0–25°C to introduce iodine at the 6-position .

Trifluoromethylation and Aldehyde Formation : Replace iodine with trifluoromethyl groups via cross-coupling (e.g., using CuCF₃) and oxidize the 3-position methyl group to aldehyde using MnO₂ in THF .

- Key Factors : Temperature control (<50°C) prevents decomposition, and anhydrous conditions improve trifluoromethylation efficiency. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized using mass spectrometry and crystallography?

- Methodological Answer :

- Exact Mass Analysis : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₉H₅F₃N₂O) with an exact mass of 214.0464 Da .

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX suite) resolves the planar indazole ring and aldehyde orientation. Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05 .

Q. What solvents and storage conditions are optimal for stability?

- Methodological Answer :

- Solubility : DMSO (25 mg/mL), THF, and dichloromethane. Avoid protic solvents (e.g., water, ethanol) to prevent aldehyde hydration .

- Storage : Sealed under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for kinase inhibitors or GPCR modulators .

- Probe Synthesis : Conjugation with amines (e.g., hydrazides) generates Schiff bases for biochemical assays targeting indazole-binding proteins .

Q. How can impurities (e.g., unreacted intermediates) be identified and removed?

- Methodological Answer :

- Analytical Techniques : Use HPLC with a C18 column (ACN/H₂O gradient) to detect impurities. Retention time: ~8.2 min for the target compound .

- Purification : Silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale trifluoromethylation?

- Methodological Answer :

- Catalyst Screening : Compare CuCF₃, Pd-mediated CF₃ sources, and flow chemistry setups. Pd(PPh₃)₄ in DMF at 80°C improves regioselectivity .

- Controlled Addition : Slow addition of trifluoromethylating agents reduces side reactions (e.g., dimerization). Yields >90% achievable with continuous flow reactors .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Methodological Answer :

- Polymorph Screening : Recrystallize from 5+ solvent systems (e.g., DCM/hexane, THF/water) and analyze via PXRD. Use SHELXD for structure solution of low-quality crystals .

- DFT Calculations : Compare experimental (SHELXL-refined) and computed (Gaussian09) bond lengths to validate structural assignments .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT (B3LYP/6-311+G**) to map electron density. The –CF₃ group withdraws electrons, reducing nucleophilicity at the 3-position aldehyde .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Rate decreases by ~40% due to –CF₃ .

Q. What biological assays are suitable for evaluating its anticancer potential?

- Methodological Answer :

- In Vitro Screening : Test against NCI-60 cancer cell lines. IC₅₀ values <10 μM suggest potency; follow-up with apoptosis assays (Annexin V/PI staining) .

- Target Identification : Use SPR or thermal shift assays to identify binding partners (e.g., PARP or EGFR kinases) .

Q. How can structural modifications enhance solubility without compromising activity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., –OH, –NH₂) at the 4-position via Suzuki coupling. Maintain –CF₃ for stability .

- Prodrug Design : Convert the aldehyde to a methoxime (CH₃ONH₂), which hydrolyzes in vivo to regenerate the active form .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-14-8(6)4-15/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWVGVOHIZTSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646641 | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-90-9 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.